Cas no 1281035-67-3 (N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide)

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide is a specialized organic compound featuring a cyclobutyl cyanide moiety linked to a difluoromethanesulfonyl-substituted benzamide. The presence of the difluoromethanesulfonyl group enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, offering improved metabolic stability and bioavailability. The cyanocyclobutyl component contributes to structural rigidity, which may influence binding affinity in target applications. This compound is particularly valuable in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its unique electronic and steric properties. Its synthetic versatility allows for further functionalization, making it a useful building block in drug discovery and fine chemical research.
N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide structure
1281035-67-3 structure
Product Name:N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide
CAS No:1281035-67-3
MF:C13H12F2N2O3S
MW:314.307788848877
CID:6231548
PubChem ID:53548346
Update Time:2025-10-29

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26685573
    • N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide
    • N-(1-cyanocyclobutyl)-4-(difluoromethylsulfonyl)benzamide
    • 1281035-67-3
    • Z976575120
    • AKOS034756245
    • Inchi: 1S/C13H12F2N2O3S/c14-12(15)21(19,20)10-4-2-9(3-5-10)11(18)17-13(8-16)6-1-7-13/h2-5,12H,1,6-7H2,(H,17,18)
    • InChI Key: SXCZDQIBTZYDGN-UHFFFAOYSA-N
    • SMILES: S(C(F)F)(C1C=CC(=CC=1)C(NC1(C#N)CCC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 314.05366975g/mol
  • Monoisotopic Mass: 314.05366975g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 95.4Ų

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26685573-0.05g
N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide
1281035-67-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide

Comprehensive Overview of N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide (CAS No. 1281035-67-3)

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide, with the CAS number 1281035-67-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of functional groups, including a cyanocyclobutyl moiety and a difluoromethanesulfonyl group, which contribute to its distinct chemical properties and potential applications. Researchers are particularly interested in its role as a building block for novel drug candidates, especially in the development of kinase inhibitors and other targeted therapies.

The compound's molecular structure is characterized by its benzamide core, which is substituted with a difluoromethanesulfonyl group at the para position and a 1-cyanocyclobutyl group attached to the nitrogen atom. This arrangement not only enhances its stability but also improves its bioavailability, making it a promising candidate for further pharmacological studies. The presence of the cyano group and the cyclobutyl ring introduces steric and electronic effects that can modulate interactions with biological targets.

In recent years, the demand for N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide has surged due to its potential applications in precision medicine and sustainable agriculture. With the rise of personalized therapies, this compound is being explored for its ability to selectively inhibit enzymes involved in disease pathways. Additionally, its agrochemical potential is being investigated for developing next-generation pesticides with reduced environmental impact, aligning with global trends toward green chemistry and eco-friendly solutions.

From a synthetic chemistry perspective, the preparation of CAS 1281035-67-3 involves multi-step organic reactions, including sulfonylation and amide coupling. Researchers have optimized these processes to achieve high yields and purity, ensuring reproducibility for industrial-scale production. The compound's physicochemical properties, such as solubility and thermal stability, have been extensively studied to facilitate its formulation in various delivery systems.

The growing interest in N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide is also reflected in the increasing number of patent filings and scientific publications related to its use. For instance, its incorporation into proteolysis-targeting chimeras (PROTACs) has opened new avenues for degrading disease-causing proteins, a hot topic in drug discovery. Furthermore, its compatibility with high-throughput screening platforms makes it a valuable tool for identifying lead compounds in medicinal chemistry.

As the scientific community continues to explore the full potential of 1281035-67-3, questions about its mechanism of action, toxicological profile, and scalable synthesis remain areas of active investigation. Addressing these challenges will be crucial for translating laboratory findings into real-world applications, whether in oncology, neurodegenerative diseases, or crop protection.

In summary, N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide (CAS No. 1281035-67-3) represents a versatile and innovative compound with broad implications across multiple industries. Its unique structural features and functional groups position it as a key player in advancing cutting-edge research and sustainable technologies. As more data emerges, this molecule is poised to become a cornerstone in the development of next-generation therapeutics and agrochemicals.

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